[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine
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Overview
Description
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine typically involves multiple steps. One common synthetic route includes the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole with a suitable alkylating agent to introduce the methyl group at the 4-position. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles under suitable conditions
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine can be compared with other pyrazole derivatives such as:
1-phenyl-3-methyl-1H-pyrazole: Known for its use in medicinal chemistry.
3,5-dimethyl-1H-pyrazole: Commonly used in organic synthesis.
1-cyclopentyl-3-methyl-1H-pyrazole: Similar in structure but lacks the dimethylaminoethyl group, affecting its reactivity and applications
This compound’s unique combination of functional groups makes it particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H26N4 |
---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C14H26N4/c1-12-13(10-15-8-9-17(2)3)11-18(16-12)14-6-4-5-7-14/h11,14-15H,4-10H2,1-3H3 |
InChI Key |
GSSZYQKOADIBCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCCN(C)C)C2CCCC2 |
Origin of Product |
United States |
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